2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
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Overview
Description
The compound “2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine” is a complex organic molecule with multiple functional groups, including hydroxyl, amino, and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Typical reaction conditions might include the use of protecting groups such as acetals or silyl ethers, and reagents like glycosyl donors and acceptors.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of formyl groups would yield alcohols.
Scientific Research Applications
This compound could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes.
Medicine: As a candidate for drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry: As a precursor for the synthesis of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site, or it might activate a receptor by mimicking a natural ligand. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine"
- **this compound"
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H37N7O13 |
---|---|
Molecular Weight |
583.5 g/mol |
IUPAC Name |
2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C20H37N7O13/c1-4-20(35,3-29)15(40-16-8(27-36)12(33)9(30)5(2-28)38-16)17(37-4)39-14-7(26-19(23)24)10(31)6(25-18(21)22)11(32)13(14)34/h3-17,27-28,30-36H,2H2,1H3,(H4,21,22,25)(H4,23,24,26)/t4-,5+,6-,7+,8+,9+,10-,11+,12+,13-,14?,15?,16+,17-,20+/m0/s1 |
InChI Key |
ULJQPCNFSMDBIW-GYWXCWGXSA-N |
Isomeric SMILES |
C[C@H]1[C@@](C([C@@H](O1)OC2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NO)(C=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NO)(C=O)O |
Origin of Product |
United States |
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